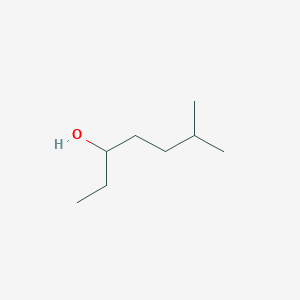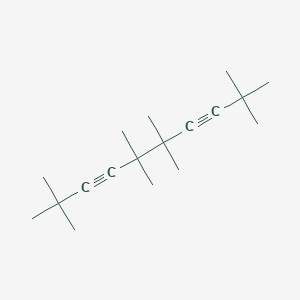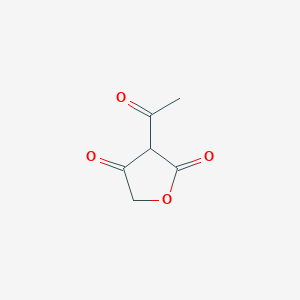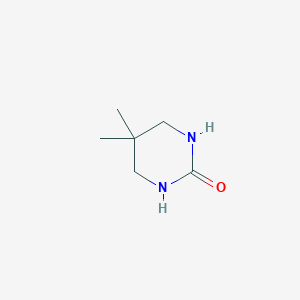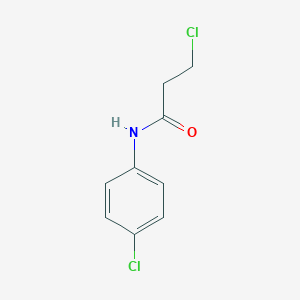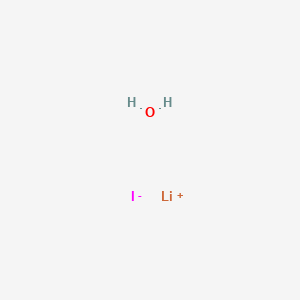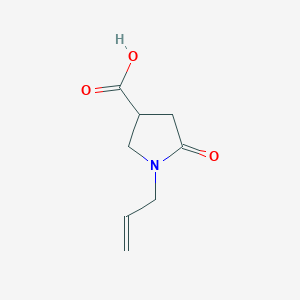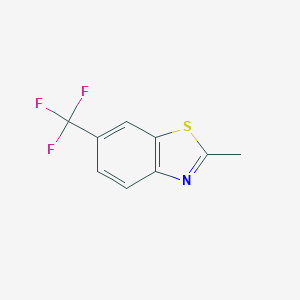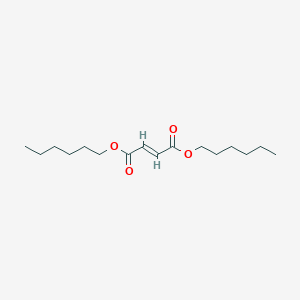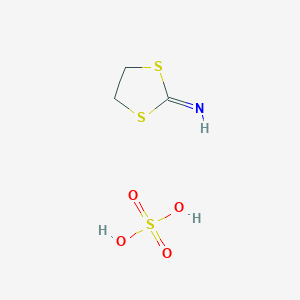
1,3-Dithiolan-2-imine, sulfate (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dithiolan-2-imine, sulfate (1:1) is a compound that has gained significant attention in scientific research due to its unique properties. It is a sulfur-containing heterocyclic compound that is synthesized through a multistep reaction process.
Mécanisme D'action
The mechanism of action of 1,3-Dithiolan-2-imine, sulfate (1:1) is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and proteins involved in cellular processes. It has been shown to inhibit the activity of DNA polymerase, RNA polymerase, and histone deacetylase, among others.
Effets Biochimiques Et Physiologiques
1,3-Dithiolan-2-imine, sulfate (1:1) has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of various microorganisms, and modulate the immune response. Additionally, it has been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,3-Dithiolan-2-imine, sulfate (1:1) in lab experiments is its unique properties. It is a sulfur-containing heterocyclic compound that exhibits significant biological activity, making it a valuable tool for studying various cellular processes. However, one of the main limitations of using 1,3-Dithiolan-2-imine, sulfate (1:1) in lab experiments is its complex synthesis process, which can be time-consuming and costly.
Orientations Futures
There are several future directions for the study of 1,3-Dithiolan-2-imine, sulfate (1:1). One potential area of research is the development of novel drugs and therapeutic agents based on the compound's unique properties. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in various scientific research fields. Finally, the development of more efficient and cost-effective synthesis methods for 1,3-Dithiolan-2-imine, sulfate (1:1) could help to facilitate its use in future research endeavors.
Conclusion
In conclusion, 1,3-Dithiolan-2-imine, sulfate (1:1) is a sulfur-containing heterocyclic compound that exhibits significant biological activity. Its unique properties make it a valuable tool for studying various cellular processes, and it has potential applications in the development of novel drugs and therapeutic agents. Further research is needed to fully understand its mechanism of action and potential applications in various scientific research fields.
Méthodes De Synthèse
The synthesis of 1,3-Dithiolan-2-imine, sulfate (1:1) involves a multistep reaction process. The first step involves the reaction of 1,2-ethanedithiol with sodium hydride to form 2,3-dihydrothiophene. The second step involves the oxidation of 2,3-dihydrothiophene with hydrogen peroxide to form 2,3-epithiopropionaldehyde. The third step involves the reaction of 2,3-epithiopropionaldehyde with ammonia to form 1,3-Dithiolan-2-imine. Finally, the fourth step involves the reaction of 1,3-Dithiolan-2-imine with sulfuric acid to form 1,3-Dithiolan-2-imine, sulfate (1:1).
Applications De Recherche Scientifique
1,3-Dithiolan-2-imine, sulfate (1:1) has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit significant biological activity, including antimicrobial, antifungal, and anticancer properties. Additionally, it has been shown to have potential applications in the development of novel drugs and therapeutic agents.
Propriétés
Numéro CAS |
19210-54-9 |
|---|---|
Nom du produit |
1,3-Dithiolan-2-imine, sulfate (1:1) |
Formule moléculaire |
C3H7NO4S3 |
Poids moléculaire |
217.3 g/mol |
Nom IUPAC |
1,3-dithiolan-2-imine;sulfuric acid |
InChI |
InChI=1S/C3H5NS2.H2O4S/c4-3-5-1-2-6-3;1-5(2,3)4/h4H,1-2H2;(H2,1,2,3,4) |
Clé InChI |
DNFYSWDNSNKUOM-UHFFFAOYSA-N |
SMILES |
C1CSC(=N)S1.OS(=O)(=O)O |
SMILES canonique |
C1CSC(=N)S1.OS(=O)(=O)O |
Autres numéros CAS |
19210-54-9 |
Synonymes |
1,3-dithiolan-2-iminium hydrogen sulphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




